
1-(3,4-Dimethoxy-phenyl)-dodecan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4-Dimethoxy-phenyl)-dodecan-1-one is an organic compound that belongs to the class of aromatic ketones It features a dodecane chain attached to a phenyl ring substituted with two methoxy groups at the 3 and 4 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dimethoxy-phenyl)-dodecan-1-one typically involves the reaction of 3,4-dimethoxybenzaldehyde with a suitable dodecanone precursor under basic or acidic conditions. One common method is the Claisen-Schmidt condensation, where 3,4-dimethoxybenzaldehyde reacts with dodecanone in the presence of a base such as sodium hydroxide . The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as ionic liquids or metal-organic frameworks can be employed to improve reaction rates and selectivity . The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also gaining traction in industrial settings to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-Dimethoxy-phenyl)-dodecan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the ketone group can yield secondary alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Carboxylic acids or diketones.
Reduction: Secondary alcohols.
Substitution: Phenyl derivatives with various functional groups.
Scientific Research Applications
1-(3,4-Dimethoxy-phenyl)-dodecan-1-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(3,4-Dimethoxy-phenyl)-dodecan-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structural modifications . For example, its derivatives may inhibit enzymes involved in oxidative stress pathways, thereby exerting protective effects in biological systems .
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue with similar methoxy substitutions on the phenyl ring but with an ethylamine chain instead of a dodecanone chain.
3,4-Dimethoxyphenyl thiosemicarbazone: A compound with similar methoxy substitutions but different functional groups, used as a corrosion inhibitor.
Uniqueness
1-(3,4-Dimethoxy-phenyl)-dodecan-1-one is unique due to its long dodecane chain, which imparts distinct physical and chemical properties compared to shorter-chain analogues. This structural feature enhances its solubility in non-polar solvents and its potential for use in hydrophobic environments .
Properties
IUPAC Name |
1-(3,4-dimethoxyphenyl)dodecan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O3/c1-4-5-6-7-8-9-10-11-12-13-18(21)17-14-15-19(22-2)20(16-17)23-3/h14-16H,4-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBACXMNKZNSGLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)C1=CC(=C(C=C1)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
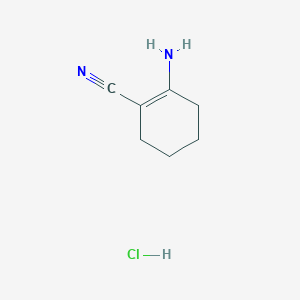
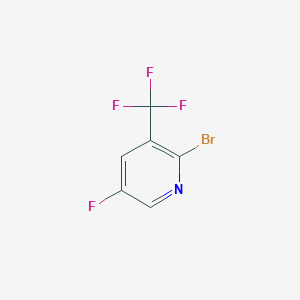
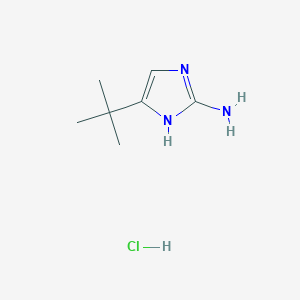
![2-(5-Oxo-6-oxa-4-azaspiro[2.4]heptan-4-yl)acetic acid](/img/structure/B6314558.png)
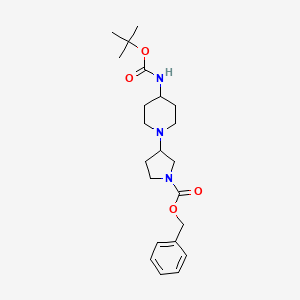

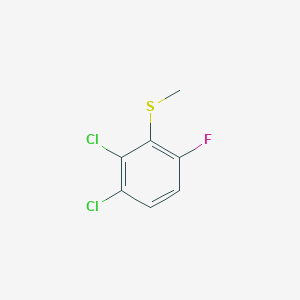
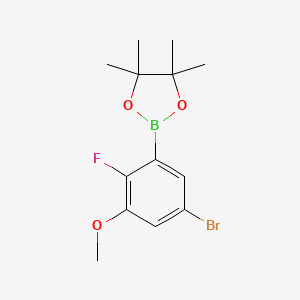
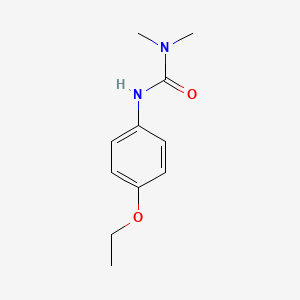
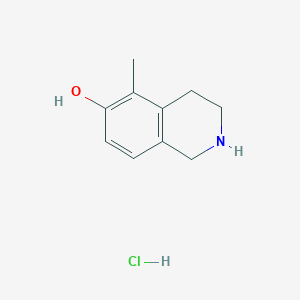

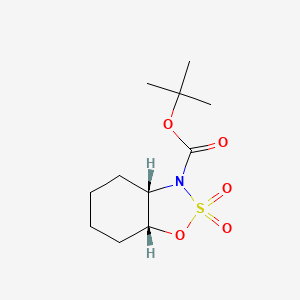
![1-Methyl-5-nitro-1H-benzo[d]imidazole HCl](/img/structure/B6314626.png)
![Ethyl 8-((tert-butoxycarbonyl)amino)-1,4-dioxaspiro[4.5]decane-8-carboxylate](/img/structure/B6314630.png)
